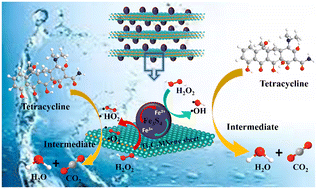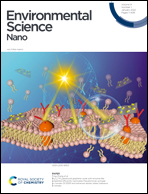Robust degradation of tetracycline antibiotic through recyclable Fe3S4/Ti3C2MXene composites†
Environmental Science: Nano Pub Date: 2023-10-25 DOI: 10.1039/D3EN00560G
Abstract
The efficient and sustainable removal of tetracycline (TC) from wastewater is a matter of great significance. In this study, we present a novel technique that effectively degrades TC by harnessing the synergistic effects of Fe3S4/Ti3C2MXene. The Fe3S4/Ti3C2MXene composite, specifically designed for this purpose, exhibits exceptional magnetic properties derived from Fe3S4. Our research demonstrates that this composite significantly enhances TC degradation through Fenton activity, achieving an impressive degradation rate of over 90%. Notably, when TC is subjected to the Fe3S4/Ti3C2MXene + H2O2 system, it generates a substantial amount of reactive oxygen species, including ˙OH and ˙O2−. Among these species, ˙OH, primarily produced on the surface of Fe3S4/Ti3C2MXene, plays a dominant role in TC degradation. In contrast, pristine Fe3S4 or Ti3C2MXene alone does not exhibit comparable degradation capabilities under similar conditions. Moreover, the Fe3S4/Ti3C2MXene composite demonstrates excellent reusability and high stability over four consecutive cycles. Gas/liquid chromatography–mass spectrometry (GC/LC–MS) analysis was utilized to identify the intermediates of TC degradation, and a possible degradation pathway was proposed. These findings highlight the potential of Fe3S4/Ti3C2MXene composites in enhancing the Fenton degradation process and unveil an encouraging tactic for the successful elimination of TC from wastewater.


Recommended Literature
- [1] Liquid crystals based on silver carbene complexes derived from dimeric bis(imidazolium) bromide salts†
- [2] Overcharge protection of lithium-ion batteries with phenothiazine redox shuttles
- [3] Thin film deposition of GexCyHz by radiolysis of GeH4–C3H8 mixtures
- [4] Back cover
- [5] An interconnected porous Au3Pt film on Ni foam: an efficient electrocatalyst for alkaline hydrogen evolution reaction†
- [6] Surface-initiated polymerization-induced self-assembly of bimodal polymer-grafted silica nanoparticles towards hybrid assemblies in one step†
- [7] Proteomic searches comparing two (R)-lacosamide affinity baits: An electrophilic arylisothiocyanate and a photoactivated arylazide group†
- [8] Cold condensation of dust in the ISM
- [9] A highly efficient TiO2@ZnO n–p–n heterojunction nanorod photocatalyst
- [10] Insertion reactions of hydridonitrosyltetrakis(trimethylphosphine) tungsten(0)

Journal Name:Environmental Science: Nano
Research Products
-
CAS no.: 112076-61-6
-
CAS no.: 131159-39-2
-
CAS no.: 13650-70-9
-
CAS no.: 1076-07-9
-
CAS no.: 174064-00-7
-
CAS no.: 1517-51-7
-
CAS no.: 10432-84-5









